N-(2-fluorobenzyl)-2-methylpropan-2-amine

Description

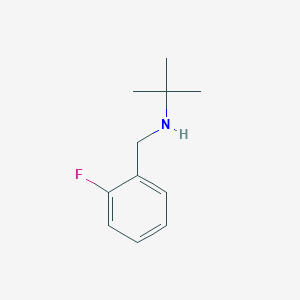

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQGKSWOGQOQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406007 | |

| Record name | N-(2-fluorobenzyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893577-97-4 | |

| Record name | N-(2-fluorobenzyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of N-(2-fluorobenzyl)-2-methylpropan-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-fluorobenzyl)-2-methylpropan-2-amine

Introduction

This compound is a substituted secondary amine featuring a fluorinated aromatic ring and a sterically hindered tert-butyl group. Understanding its physicochemical properties is paramount for its potential application in drug discovery and development, where such characteristics govern absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation and stability. The presence of a fluorine atom can significantly alter properties such as lipophilicity and metabolic stability, while the tert-butyl group provides steric bulk that can influence receptor binding and metabolic pathways.

This guide provides a comprehensive overview of the key physicochemical properties of this compound. It details robust, field-proven experimental protocols for their determination, explains the scientific rationale behind methodological choices, and offers insights for researchers in the pharmaceutical and chemical sciences.

Compound Identification and Core Properties

A clear identification of the molecule is the foundation of any physicochemical analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 893577-97-4 | [1] |

| Molecular Formula | C₁₁H₁₆FN | [1] |

| Molecular Weight | 181.25 g/mol | [1] |

| Chemical Structure | N/A | |

| SMILES | CC(C)(C)NCC1=CC=CC=C1F | [1] |

Summary of Physicochemical Properties

This table summarizes the critical physicochemical parameters. While specific experimental data for this exact molecule is not publicly available, this guide focuses on the authoritative methods for their determination.

| Property | Significance | Standard Experimental Method |

| Melting Point | Defines purity, crystal lattice energy, and aids in identification. | Capillary Method (Digital Apparatus) |

| Boiling Point | Indicates volatility and intermolecular forces. | Thiele Tube or Micro Boiling Point Method |

| Aqueous Solubility | Crucial for bioavailability and formulation of dosage forms. | Saturation Shake-Flask Method |

| pKa | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor interaction. | Potentiometric Titration |

| LogP (Octanol/Water) | Measures lipophilicity, a key predictor of membrane permeability and ADME properties. | Shake-Flask Method or RP-HPLC |

Melting Point Determination

Theoretical Background

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). The presence of impurities typically depresses and broadens the melting range, making it a crucial indicator of purity.[2]

Expertise & Experience: Why the Capillary Method?

The capillary method using a modern digital apparatus (e.g., a DigiMelt or Mel-Temp) is the standard for its accuracy, small sample requirement (2-3 mm of packed solid), and controlled, automated heating ramps.[2][3] This method provides a more precise and reproducible measurement compared to older oil bath techniques like the Thiele tube, which are prone to uneven heating.

Experimental Protocol: Digital Capillary Method

-

Sample Preparation:

-

Ensure the compound is completely dry and finely powdered to allow for uniform packing.[3]

-

Jab the open end of a glass capillary tube into the sample pile.[3]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube down a long, narrow glass tube onto the benchtop.[3] The final packed sample height should be 2-3 mm to avoid an artificially broad melting range.[3]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[3]

-

Rapid Scouting Run: If the melting point is unknown, perform a fast run with a high ramp rate (e.g., 10-20°C/minute) to get an approximate range.[2]

-

Accurate Measurement: For the precise measurement, set the starting temperature to at least 15-20°C below the approximate melting point found in the scouting run.[3]

-

Set the ramp rate to a slow value, typically 1-2°C per minute, to ensure the system remains in thermal equilibrium.[2]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for precise melting point determination using a digital apparatus.

Boiling Point Determination

Theoretical Background

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] Like the melting point, it is a key physical constant for identification and an indicator of purity, as impurities tend to elevate the boiling point.[5]

Expertise & Experience: Why the Thiele Tube Method?

For small research-scale quantities, the Thiele tube method is highly effective.[6] Its design uses convection currents in the heating oil to ensure a uniform temperature distribution around the sample and thermometer without the need for stirring, which is a significant advantage.[5] This method is more resource-efficient than simple distillation, which requires a larger sample volume (at least 5 mL).[4]

Experimental Protocol: Thiele Tube Method

-

Apparatus Setup:

-

Fill a small test tube (e.g., a 6 x 50 mm culture tube) about half-full with the liquid sample.[6]

-

Place a capillary tube (sealed at one end) into the test tube with the open end down.[6]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[5][6]

-

Insert the assembly into a Thiele tube containing mineral oil, making sure the oil level is above the side arm to allow for proper convection.[6]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner or hot plate.[5][6]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[5][7] This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.[6]

-

The stream of bubbles will slow down and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[5][6] Record this temperature.

-

It is crucial to also record the barometric pressure, as the boiling point is pressure-dependent.[4]

-

Visualization: Boiling Point Determination Workflow

Caption: Step-by-step process for boiling point determination via the Thiele tube method.

Aqueous Solubility Determination

Theoretical Background

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature to form a saturated solution. It is a critical determinant of a drug's bioavailability. Poor aqueous solubility is a major hurdle in drug development.[8] For amines, solubility is highly pH-dependent due to the equilibrium between the neutral free base and the protonated, charged ammonium salt.

Expertise & Experience: Why the Shake-Flask Method?

The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement principle.[8][9] The method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value.[9]

Experimental Protocol: Saturation Shake-Flask Method

-

Preparation:

-

Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., purified water or a pH 7.4 phosphate buffer) in a sealed, screw-cap vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Prepare multiple replicates for statistical validity.

-

-

Equilibration:

-

Place the vials in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24-48 hours.[9]

-

Trustworthiness Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.[9]

-

-

Sample Separation & Analysis:

-

Allow the vials to stand undisturbed at the controlled temperature for the solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

The resulting concentration is the equilibrium solubility.

-

Visualization: Solubility Determination Workflow

Caption: Logical flow for determining the pKa of a basic amine via potentiometric titration.

Lipophilicity (LogP) Determination

Theoretical Background

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of drug design. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. [10]The value is almost always expressed as its logarithm, LogP.

LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ) [10] A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative LogP indicates a preference for the aqueous phase (hydrophilic). [10]

Expertise & Experience: Why the Shake-Flask Method?

The shake-flask method remains the benchmark for LogP determination because it is a direct measurement of the partitioning equilibrium. [11]While being more time-consuming than chromatographic methods, its direct nature provides the most trustworthy and thermodynamically sound values when performed correctly. [11]

Experimental Protocol: Shake-Flask Method

-

Solvent Preparation:

-

Pre-saturate the n-octanol with the aqueous buffer (e.g., pH 7.4 phosphate buffer) and vice versa by mixing them vigorously and allowing the phases to separate for at least 24 hours. [12]This step is critical to prevent volume changes during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of the compound in one of the phases (e.g., the aqueous buffer).

-

Add a known volume of the stock solution to a vial containing a known volume of the other pre-saturated phase (e.g., n-octanol). The starting concentration should be low enough to avoid aggregation or saturation in either phase.

-

Seal the vial and shake or rotate it gently at a constant temperature for a sufficient time to reach equilibrium (typically several hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully remove an aliquot from each phase (aqueous and octanol).

-

Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV or LC-MS/MS. [12]

-

-

Calculation:

-

Calculate the partition coefficient, P, using the measured concentrations.

-

Calculate LogP by taking the base-10 logarithm of P.

-

Visualization: LogP Determination Workflow

Sources

- 1. 893577-97-4|this compound|BLD Pharm [bldpharm.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chymist.com [chymist.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. agilent.com [agilent.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-(2-fluorobenzyl)-2-methylpropan-2-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of N-(2-fluorobenzyl)-2-methylpropan-2-amine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established experimental and computational methodologies. We delve into the nuanced interplay of steric and electronic effects governed by the ortho-fluoro substituent and the bulky tert-butyl group, which dictates the molecule's three-dimensional architecture. This guide offers detailed protocols for the characterization of this compound using advanced spectroscopic and computational techniques, providing a robust framework for understanding its structure-activity relationships.

Introduction

N-substituted benzylamines are a pivotal class of compounds in medicinal chemistry and materials science, serving as foundational scaffolds for a diverse array of biologically active molecules.[1] The introduction of specific substituents on the aromatic ring and the nitrogen atom allows for the fine-tuning of their physicochemical and pharmacological properties. The molecule of interest, this compound, presents a compelling case study in conformational analysis due to the presence of a sterically demanding tert-butyl group on the nitrogen and a highly electronegative fluorine atom at the ortho position of the benzyl ring.

The tert-butyl group, with its significant steric bulk, is expected to heavily influence the rotational freedom around the C-N bonds. Simultaneously, the ortho-fluoro substituent introduces electronic and steric perturbations that can affect the orientation of the benzyl ring. Understanding the preferred three-dimensional arrangement of this molecule is crucial for predicting its interaction with biological targets and for the rational design of novel derivatives.

This guide will explore the molecular geometry, preferred conformations, and the energetic barriers to conformational changes. We will also provide a detailed overview of the key experimental and computational techniques employed for such investigations.

Molecular Structure and Key Geometric Parameters

The fundamental structure of this compound comprises a 2-fluorobenzyl group connected to a tert-butylamine moiety. The key structural parameters that define its geometry are bond lengths, bond angles, and, most importantly, dihedral angles, which describe the molecule's conformation.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value | Rationale and Comparative Data |

| C-N (benzyl) Bond Length | ~1.47 Å | Typical for a C(sp³)-N(sp³) single bond. |

| C-N (tert-butyl) Bond Length | ~1.48 Å | Slightly elongated due to steric repulsion from the bulky tert-butyl group. |

| C-F Bond Length | ~1.35 Å | Characteristic of an aryl C-F bond. |

| C-N-C Bond Angle | ~112-115° | Expected to be larger than the ideal tetrahedral angle of 109.5° due to the steric hindrance between the benzyl and tert-butyl groups. Crystal structures of similar bulky amines show this trend.[2] |

| Dihedral Angle (τ1): Cortho-Cipso-Cbenzyl-N | Variable | This is a key conformational descriptor. See Section 3 for a detailed discussion. |

| Dihedral Angle (τ2): Cipso-Cbenzyl-N-Ctert-butyl | Variable | This is another critical conformational descriptor. See Section 3 for a detailed discussion. |

Conformational Analysis: The Interplay of Steric and Electronic Effects

The conformation of this compound is primarily determined by the rotation around the Cipso-Cbenzyl and Cbenzyl-N single bonds. The interplay between the bulky tert-butyl group and the ortho-fluoro substituent dictates the energetically favorable spatial arrangements.

Rotation around the Cipso-Cbenzyl Bond (τ1)

The orientation of the benzyl ring relative to the benzylic carbon and nitrogen is a crucial conformational feature in benzylamines. For unsubstituted benzylamine, a conformation where the C-N bond is roughly perpendicular to the plane of the aromatic ring is often favored to minimize steric interactions. However, the ortho-fluoro substituent in our target molecule introduces additional complexity. The fluorine atom can engage in non-covalent interactions and also exerts a steric and electronic influence.

Rotation around the Cbenzyl-N Bond (τ2)

The rotation around the Cbenzyl-N bond is heavily restricted by the presence of the voluminous tert-butyl group. This steric hindrance will likely lead to a preferred staggered conformation to minimize gauche interactions between the substituents on the benzylic carbon and the tert-butyl group's methyl groups.

Predicted Stable Conformers

Based on the analysis of related structures, we can predict the existence of several low-energy conformers. The relative energies of these conformers will be determined by a delicate balance of steric repulsion, intramolecular hydrogen bonding (if applicable), and other non-covalent interactions.

Figure 1: A simplified potential energy diagram illustrating the interconversion between two hypothetical stable conformers (A and B) via transition states (TS1 and TS2).

Experimental Methodologies for Structural and Conformational Elucidation

A combination of experimental techniques is essential for a thorough understanding of the molecular structure and conformation of this compound.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule.[3][4] It allows for the precise determination of bond lengths, bond angles, and dihedral angles, revealing the preferred conformation in the crystalline state.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization:

-

Dissolve a high-purity sample of this compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane, or a mixture thereof).

-

Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).[4]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic coordinates and displacement parameters to achieve the best fit between the observed and calculated structure factors.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.[5] Various NMR experiments can provide information about through-bond and through-space connectivity, as well as conformational preferences.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum to identify the different proton environments.

-

Analyze chemical shifts, coupling constants (J-couplings), and signal multiplicities to deduce structural information.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum to identify the different carbon environments.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for conformational analysis as it provides information about through-space proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of relative orientations of different parts of the molecule.[6]

-

Figure 2: A generalized workflow for the structural and conformational analysis of a small molecule using NMR spectroscopy.

Computational Chemistry Approaches

Computational modeling provides invaluable insights into the conformational landscape of molecules, complementing experimental data.

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry.[7] These "force fields" are computationally inexpensive and are excellent for rapidly scanning the conformational space to identify low-energy conformers.

Workflow: Conformational Search using Molecular Mechanics

-

Structure Input: Build the 3D structure of this compound.

-

Force Field Selection: Choose an appropriate force field (e.g., MMFF94, OPLS3e).

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (τ1 and τ2).

-

Energy Minimization: Minimize the energy of each generated conformer to find the nearest local minimum.

-

Analysis: Rank the resulting conformers by their steric energy to identify the most stable structures.

Quantum Mechanics (QM)

Quantum mechanical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules.[8] DFT calculations can be used to refine the geometries of the low-energy conformers identified by molecular mechanics and to calculate the energy barriers between them.

Protocol: DFT Calculations for Conformational Analysis

-

Input Geometries: Use the low-energy conformers from the molecular mechanics search as starting points.

-

Method and Basis Set Selection: Choose a suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), cc-pVTZ).

-

Geometry Optimization: Perform a full geometry optimization for each conformer to find the minimum energy structure at the chosen level of theory.

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Transition State Search: To determine the energy barriers for interconversion between conformers, perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton (STQN) method).

-

IRC Calculation: Perform an intrinsic reaction coordinate (IRC) calculation to verify that the identified transition state connects the two desired minima.

Conclusion

The molecular structure and conformational preferences of this compound are governed by a complex interplay of steric and electronic factors. The bulky tert-butyl group imposes significant constraints on the rotational freedom around the C-N bond, while the ortho-fluoro substituent influences the orientation of the benzyl ring. A comprehensive understanding of this molecule's three-dimensional architecture necessitates a multi-pronged approach, combining the definitive structural information from X-ray crystallography with the solution-phase dynamics revealed by advanced NMR techniques. Computational modeling, through molecular mechanics and quantum mechanics, serves as a powerful predictive and interpretative tool to map the conformational energy landscape. The methodologies and insights presented in this guide provide a robust framework for the detailed characterization of this and related N-substituted benzylamines, which is fundamental for their application in drug discovery and materials science.

References

-

Rajalakshmi, P., Srinivasan, N., Krishnakumar, R. V., Razak, I. A., & Rosli, M. M. (2013). N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1297. [Link]

-

Rajalakshmi, P., Srinivasan, N., Krishnakumar, R. V., Razak, I. A., & Rosli, M. M. (2013). (PDF) N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline. ResearchGate. [Link]

-

Wlodawer, A. (2000). X-ray crystallography. Postgraduate Medical Journal, 76(898), 469–473. [Link]

-

kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. [Link]

-

Grunewald, G. L., Dahanukar, V. H., Ching, P., & Criscione, K. R. (2000). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry, 43(13), 2487–2496. [Link]

-

Li, S., et al. (2017). Synthesis, Characterization and X-ray Crystal Structure of 2-Methylpropan-2-Aminium Methyl ((4-Fluorobenzamido) (4-fluorophenyl)methyl) phosphonate·H2O. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2018). 2-Methyl-N-[(E)-4-nitrobenzylidene]propan-2-amine. ResearchGate. [Link]

-

da Silva, A. B. F., et al. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega, 8(12), 11394–11404. [Link]

-

Njabon, E. N., et al. (2021). N,N-bis(2-quinolinylmethyl)benzylamine. Molbank, 2021(2), M1229. [Link]

-

Reddy, M. S., & Kumar, A. (2016). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]

-

Sherrill, C. D. (2021, January 19). Introduction to Molecular Mechanics Part 1: Stretch, Bend, and Torsion Terms. YouTube. [Link]

-

Zhang, K., et al. (2022). End-to-end differentiable construction of molecular mechanics force fields. Chemical Science, 13(27), 8031–8043. [Link]

-

Sevast'ianova, E. A., et al. (1991). [Conformational Analysis of Biologically Active Thyroliberin Analogs by Two-Dimensional NMR Spectroscopy]. Molekuliarnaia biologiia, 25(6), 1545–1554. [Link]

-

memtein.com. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

-

OUCI. (n.d.). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic… Retrieved from [Link]

-

PASSchem. (n.d.). Organic Chemistry — Conformational Analysis: Butane Newman Projection, Bond Rotation Energy Diagram. Retrieved from [Link]

-

Unknown. (n.d.). PDF. [Link]

-

Al-Warhi, T., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8425. [Link]

-

Mitra, A., et al. (2006). N-(2-Aminobenzyl)-N,N-bis(quinolin-2-ylmethyl)amine. The Keep. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [Conformational analysis of biologically active thyroliberin analogs by two-dimensional NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic… [ouci.dntb.gov.ua]

Unveiling the Therapeutic Potential: A Research Framework for the Biological Activities of N-(2-fluorobenzyl)-2-methylpropan-2-amine Derivatives

An In-depth Technical Guide

Abstract

The N-benzyl-tert-butylamine scaffold is a recurring motif in centrally active compounds, demonstrating significant affinity for a range of critical neurological targets. While direct biological data on N-(2-fluorobenzyl)-2-methylpropan-2-amine is nascent, a comprehensive analysis of structurally related compound series provides a compelling rationale for its investigation. This technical guide synthesizes published data from analogous chemical classes—specifically N-substituted benztropine analogs, N-benzyl phenethylamines, and other N-benzyl derivatives—to infer a probable biological activity profile for the title compound and its derivatives. We propose that this scaffold holds significant potential as a modulator of monoamine transporters and sigma receptors. To validate this hypothesis, this guide provides a detailed, field-proven experimental framework, including step-by-step protocols for receptor binding and functional assays, designed to systematically characterize this promising chemical entity.

Introduction: The Rationale for Investigation

In the landscape of neuropharmacology, the strategic modification of privileged scaffolds is a cornerstone of drug discovery. The this compound structure combines three key features: a lipophilic tert-butyl group, a secondary amine critical for interaction with numerous biological targets, and a fluorinated benzyl moiety. The inclusion of fluorine is a well-established medicinal chemistry strategy to modulate metabolic stability and receptor affinity.

While this specific compound is not extensively characterized in public literature, compelling evidence from analogous structures strongly suggests a high probability of interaction with key Central Nervous System (CNS) targets. This guide will deconstruct the evidence from these related series to build a data-driven hypothesis for the biological activities of this compound derivatives and present a logical, efficient workflow for their pharmacological evaluation.

Inferred Biological Target Profile

High-Affinity Ligands for Monoamine Transporters

A substantial body of research on N-substituted analogs of benztropine (BZT), which feature a tropane core but share the N-benzylamine characteristic, demonstrates high-affinity binding to the dopamine transporter (DAT).[1][2] These compounds are being actively investigated as potential therapeutics for cocaine abuse.[1] They function as atypical DAT inhibitors, binding with high affinity but producing behavioral effects that are distinct from and less abuse-liable than cocaine.[1][3]

The choice of the N-substituent is critical in tuning the affinity and selectivity profile. As shown in Table 1, various N-substitutions on a 4',4''-diF-BZT core retain high DAT affinity (Ki values from 11-108 nM) while significantly reducing affinity for the muscarinic M1 receptor.[1][2] This separation of DAT and M1 activity is a key objective in developing safer therapeutics. Given that the N-(2-fluorobenzyl) moiety is a common feature in CNS-active compounds, it is a logical and compelling candidate for exploration in this context.

Table 1: Binding Affinities (Ki, nM) of N-Substituted Benztropine Analogs at Monoamine Transporters and M1 Receptors

| Compound (N-Substituent) | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | M1 (Ki, nM) | DAT/M1 Selectivity |

|---|---|---|---|---|---|

| AHN 1-055 (-CH₃) | 11.0 | 457 | 376 | 11.6 | ~1 |

| JHW 005 (-CH₂CH=CH₂) | 28.0 | 1290 | 1100 | 252 | 9 |

| JHW 007 (-(CH₂)₃CH₃) | 26.0 | 1260 | 1420 | 224 | 8.6 |

| JHW 013 (-CH₂-cyclopropyl) | 29.2 | 4600 | 7350 | 1030 | 35.3 |

Data synthesized from Katz et al. (2004) and Li et al. (2011).[3]

The data strongly suggest that the this compound core is a prime candidate for high-affinity DAT binding. The experimental workflow detailed in Section 4.0 provides a direct path to verifying this hypothesis.

Caption: Hypothesized action of this compound at the synapse.

Activity at Serotonin 5-HT₂ Receptors

The N-benzyl moiety is also a key feature in a class of potent serotonin 5-HT₂A receptor agonists based on the phenethylamine scaffold.[4][5] These studies are particularly insightful as they directly evaluated an N-(2-fluorobenzyl) substituted compound.

In a comprehensive structure-activity relationship (SAR) study, N-(2-fluorobenzyl) compounds were found to be inferior in terms of affinity, efficacy, and selectivity at 5-HT₂A/₂C receptors compared to other derivatives, such as the N-(2-hydroxybenzyl) analogs.[4] While this specific finding suggests that high 5-HT₂A/₂C agonism may not be the primary activity of the title compound, it does not preclude affinity for other serotonin receptor subtypes. The N-benzyl group is a known pharmacophore for various 5-HT receptors, and this result provides a critical piece of the puzzle, guiding research away from 5-HT₂A/₂C agonism and towards broader screening.

Potential for Sigma (σ) Receptor Binding

Sigma (σ) receptors, particularly the σ₁ subtype, are unique ligand-operated molecular chaperones involved in neuroprotection and the modulation of other neurotransmitter systems.[6] Several studies have demonstrated that N-benzyl derivatives possess high affinity for σ₁ receptors. For instance, a series of substituted N-benzyl-N-normetazocines were synthesized, with the N-(4-fluorobenzyl) analog showing nanomolar binding affinity for the σ₁ receptor.[7] Similarly, N-benzylpiperazine derivatives have been identified as highly potent and selective σ₁ ligands.[8][9]

This recurring finding across different core scaffolds indicates that the N-benzyl moiety is a strong determinant for σ₁ receptor affinity. The atypical, non-cocaine-like behavioral profiles of some N-substituted BZT analogs have been attributed in part to their "off-target" effects at sigma receptors.[10] Therefore, characterizing the σ₁ binding affinity of this compound is a critical step in building a complete pharmacological profile.

Proposed Experimental Workflow for Pharmacological Characterization

To systematically validate the inferred biological activities, we propose a tiered approach, beginning with in vitro binding and functional assays, followed by a primary in vivo screen. The following protocols are based on standard, validated methodologies from the cited literature.

Caption: Tiered experimental workflow for compound characterization.

Protocol: Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of the test compound for human DAT, SERT, NET, and σ₁ receptors via competitive displacement of a known radioligand.

3.1.1 Materials

-

Membrane Preparations: Commercially available cell membranes expressing recombinant human DAT, SERT, NET, or σ₁ receptors.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), -Pentazocine (for σ₁).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: GBR 12909 (10 µM for DAT), Fluoxetine (10 µM for SERT), Desipramine (10 µM for NET), Haloperidol (10 µM for σ₁).

-

Test Compound: this compound, dissolved in DMSO to 10 mM stock, then serially diluted.

-

Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethylenimine), liquid scintillation counter, scintillation fluid.

3.1.2 Step-by-Step Methodology

-

Plate Setup: Prepare a 96-well plate. Each assay for each concentration should be performed in triplicate. Include wells for "total binding" (radioligand + buffer), "non-specific binding" (radioligand + control inhibitor), and a range of test compound concentrations.

-

Reagent Addition: To each well, add reagents in the following order:

-

50 µL of Assay Buffer.

-

50 µL of test compound dilution or control inhibitor.

-

50 µL of the appropriate radioligand (final concentration ~Kd for the receptor).

-

100 µL of diluted membrane preparation (typically 10-20 µg protein/well).

-

-

Incubation: Incubate the plate at room temperature (or specified temperature, e.g., 4°C for DAT[11]) for 60-120 minutes with gentle agitation to reach equilibrium.[12]

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Protocol: In Vitro Functional Assay - Dopamine Uptake

This assay determines the functional potency (IC₅₀) of the test compound to inhibit dopamine uptake into cells expressing the human dopamine transporter.

3.2.1 Materials

-

Cells: CHO or HEK293 cells stably expressing the human DAT (hDAT).

-

Radiochemical: [³H]Dopamine.

-

Buffer: Krebs-HEPES buffer (pH 7.1).

-

Control Inhibitor: Nomifensine (10 µM).[14]

-

Apparatus: 96-well cell culture plates, scintillation counter.

3.2.2 Step-by-Step Methodology

-

Cell Plating: Plate hDAT-expressing cells in a 96-well plate and grow to ~80-90% confluency.[15]

-

Pre-incubation: Aspirate the growth medium and wash the cells once with buffer. Add 100 µL of buffer containing various concentrations of the test compound or control inhibitor. Incubate for 20 minutes at 25°C.[14]

-

Uptake Initiation: Add 50 µL of buffer containing [³H]Dopamine (final concentration ~50 nM) to each well to initiate uptake.[14]

-

Incubation: Incubate for 10 minutes at 25°C. The short incubation time ensures measurement of the initial uptake rate.

-

Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold buffer.

-

Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS solution to each well.

-

Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and quantify the amount of [³H]Dopamine taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of dopamine uptake versus the log concentration of the test compound and fitting the data to a dose-response curve.

Protocol: In Vivo Primary Screen - Spontaneous Locomotor Activity

This protocol provides a primary assessment of the compound's CNS effects (stimulant, depressant, or null) by measuring spontaneous movement in mice.

3.3.1 Materials

-

Animals: Male Swiss-Webster mice.[16]

-

Apparatus: Open-field locomotor activity chambers equipped with infrared photobeams (e.g., AccuScan® or similar).[17]

-

Vehicle: Saline or a suitable vehicle for the test compound (e.g., saline with 5% Tween-80).

-

Test Compound: this compound, prepared at various doses.

3.3.2 Step-by-Step Methodology

-

Habituation: For 2-3 days prior to testing, handle the mice and habituate them to saline injections (intraperitoneal, i.p.) and the testing chambers for 30 minutes each day to reduce novelty-induced hyperactivity.[17]

-

Baseline Measurement: On the test day, administer a vehicle injection (i.p.) to each mouse and immediately place it into the locomotor activity chamber. Record activity (e.g., distance traveled, beam breaks) for 30-60 minutes to establish a baseline.

-

Drug Administration: The following day, administer the test compound at a specific dose (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle to different groups of mice.

-

Test Session: Immediately after injection, place each mouse into the chamber and record locomotor activity for 60 minutes.[18]

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action.

-

Calculate the total distance traveled for each animal.

-

Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase suggests a psychostimulant effect, while a significant decrease suggests a sedative or depressant effect.[16][19]

-

Conclusion

The this compound scaffold represents a compelling, yet underexplored, area for neuropharmacological research. By synthesizing evidence from structurally related compound classes, a strong, data-driven hypothesis emerges, pointing towards potential high-affinity interactions with the dopamine transporter and sigma-1 receptor. The reported low efficacy of a related analog at 5-HT₂A/₂C receptors provides valuable information that helps to refine the research focus.

The experimental framework provided in this guide offers a clear, logical, and efficient path forward. The successful execution of these validated protocols will generate a comprehensive pharmacological profile, elucidating the affinity, functional activity, and primary in vivo effects of this compound class. This foundational data will be critical in determining the therapeutic potential of these derivatives, particularly in the context of CNS disorders such as substance use disorders, depression, and neurodegenerative diseases.

References

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–253. [Link]

-

Katz, J. L., et al. (2004). Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands. Journal of Pharmacology and Experimental Therapeutics, 309(2), 650-660. [Link]

-

Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

-

Katz, J. L., et al. (2004). Effects of N-Substituted Analogs of Benztropine: Diminished Cocaine-Like Effects in Dopamine Transporter Ligands. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. [Link]

-

Li, S. M., et al. (2011). N-substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects. Journal of Pharmacology and Experimental Therapeutics, 338(2), 643-653. [Link]

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. [Link]

-

Li, S. M., et al. (2011). N-substituted Benztropine Analogs: Selective Dopamine Transporter Ligands With a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects. PubMed. [Link]

-

Tanda, G., et al. (2018). Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects. National Institutes of Health. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

-

Wilson, A. A., et al. (1995). cis-N-(para-, meta-, and ortho-substituted benzyl)-N-normetazocines: synthesis and binding affinity at the [3H]-(+)-pentazocine-labeled (sigma 1) site and quantitative structure-affinity relationship studies. Journal of Medicinal Chemistry, 38(3), 565-569. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

-

Lever, J. R., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(16), 6045-6062. [Link]

-

Phillips, T. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

-

Eurofins (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

-

Baig, M. A. (2016). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. [Link]

-

Lever, J. R., et al. (2010). Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N -Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. ResearchGate. [Link]

-

Gifford Bioscience (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Gifford Bioscience (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Molecular Devices (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Eurofins (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Pharmacology & Translational Science, 3(4), 730-739. [Link]

-

Galici, R., et al. (2013). Locomotor activity quantification in the open-field apparatus demonstrating the effects of i.p. treatment. ResearchGate. [Link]

-

Le, T., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 182(2), 200-207. [Link]

-

Al-Ghananeem, A. M., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 28(14), 5364. [Link]

-

Larson, E. B., et al. (2011). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Pharmacology Biochemistry and Behavior, 98(2), 285-290. [Link]

-

Fülöp, F., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112. [Link]

-

Baumann, M. H., et al. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Neuropharmacology, 151, 109-118. [Link]

-

Ulgen, M., & Gorrod, J. W. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabolism and Drug Interactions, 12(2), 131-143. [Link]

-

Ulgen, M., & Gorrod, J. W. (1995). Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. Semantic Scholar. [Link]

-

National Center for Biotechnology Information (n.d.). (2S)-1-(4-fluorophenyl)-N-methylpropan-2-amine. PubChem. [Link]

-

National Center for Biotechnology Information (n.d.). 1-Fluoro-2-methylpropan-2-amine. PubChem. [Link]

Sources

- 1. Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. N-substituted benztropine analogs: selective dopamine transporter ligands with a fast onset of action and minimal cocaine-like behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-cis-N-(para-, meta-, and ortho-substituted benzyl)-N-normetazocines: synthesis and binding affinity at the [3H]-(+)-pentazocine-labeled (sigma 1) site and quantitative structure-affinity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. va.gov [va.gov]

- 18. researchgate.net [researchgate.net]

- 19. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]

The Emergence of N-(2-fluorobenzyl)-2-methylpropan-2-amine and its Analogs: A Technical Review for Drug Discovery Professionals

Abstract

The N-benzyl-tert-butylamine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. The introduction of a fluorine atom onto the benzyl ring, as seen in N-(2-fluorobenzyl)-2-methylpropan-2-amine, offers a strategic modification to modulate the physicochemical and pharmacological properties of this class of compounds. This in-depth technical guide provides a comprehensive review of the available literature on this compound and its analogs, targeting researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, structure-activity relationships (SAR), and the potential therapeutic applications of these compounds, with a particular focus on their interactions with central nervous system (CNS) targets. This guide aims to be a valuable resource for the rational design and development of novel therapeutic agents based on this promising chemical scaffold.

Introduction: The Significance of the N-Benzyl-tert-butylamine Core

The N-benzyl-tert-butylamine core is a versatile pharmacophore found in numerous biologically active compounds. The benzyl group can engage in various intermolecular interactions with biological targets, including pi-stacking and hydrophobic interactions, while the tert-butyl group provides steric bulk that can influence selectivity and metabolic stability. The nitrogen atom, typically protonated at physiological pH, can form crucial ionic bonds with acidic residues in protein binding pockets.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1] In the context of the N-benzyl-tert-butylamine scaffold, the introduction of a fluorine atom at the ortho position of the benzyl ring, as in this compound, is anticipated to induce significant conformational and electronic changes, thereby impacting its pharmacological profile.

This guide will explore the synthesis, known biological activities, and potential therapeutic avenues for this compound and its analogs, providing a solid foundation for future research and development in this area.

Synthetic Strategies: Accessing the this compound Scaffold

The most direct and widely employed method for the synthesis of N-substituted benzylamines, including this compound, is reductive amination . This robust reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Reductive Amination of 2-Fluorobenzaldehyde with tert-Butylamine

The synthesis of this compound can be readily achieved through the reductive amination of 2-fluorobenzaldehyde with tert-butylamine. This two-step, one-pot procedure offers high efficiency and good functional group tolerance.

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Representative)

The following protocol is a generalized procedure based on established methods for reductive amination and should be optimized for specific laboratory conditions.[2][3][4]

Materials:

-

2-Fluorobenzaldehyde

-

tert-Butylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: To a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous DCM or DCE (0.2 M), add tert-butylamine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is complete or has reached equilibrium, sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 4-24 hours. The progress of the reduction should be monitored by TLC or GC-MS until the starting materials are consumed.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM (3 x volume). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane and 1,2-dichloroethane are commonly used as they are relatively non-polar and aprotic, which is ideal for both imine formation and the stability of the reducing agent.[5]

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions. Sodium cyanoborohydride (NaBH₃CN) is another common choice, often used in protic solvents like methanol.[5]

-

Stoichiometry: A slight excess of the amine is often used to drive the imine formation equilibrium forward. An excess of the reducing agent ensures complete conversion of the imine to the final product.

-

Work-up: The aqueous bicarbonate quench neutralizes any remaining acid and helps to remove byproducts.

Structure-Activity Relationships (SAR) and Biological Activities

While specific biological data for this compound is not extensively reported in the public domain, the broader class of N-benzylamine analogs has been investigated for a range of biological activities, primarily targeting the central nervous system.

Serotonin and Norepinephrine Reuptake Inhibition

Several studies have explored N-benzyl derivatives as inhibitors of monoamine transporters, which are key targets for the treatment of depression and other mood disorders. For instance, a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines were identified as selective dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors.[6] Similarly, N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been described as a new class of selective dual serotonin/norepinephrine reuptake inhibitors.[7]

A study on N-benzyl phenethylamines as 5-HT₂ₐ/₂C agonists provided some insight into the effect of a 2-fluoro substitution on the benzyl ring.[8] In this particular series, the N-(2-fluorobenzyl) compounds were found to be generally inferior in terms of affinity, efficacy, and selectivity compared to other substituted analogs.[8] This suggests that the electronic and steric effects of the ortho-fluoro substituent can be detrimental to binding at these specific serotonin receptor subtypes. However, it is crucial to note that these findings may not be directly translatable to other target classes.

Acetylcholinesterase (AChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) are a cornerstone in the symptomatic treatment of Alzheimer's disease. The N-benzyl moiety is a common feature in many potent AChE inhibitors. Docking studies have shown that the benzyl group can interact with key residues, such as Trp84, in the active site of the enzyme.[9]

N-benzylpiperidine derivatives have been synthesized and shown to be potent AChE inhibitors.[8] More recently, N-benzyl benzamide derivatives have been reported as selective sub-nanomolar butyrylcholinesterase (BChE) inhibitors, which is also a relevant target in Alzheimer's disease.[10] These findings suggest that the N-benzyl-tert-butylamine scaffold could be a promising starting point for the design of novel cholinesterase inhibitors.

Table 1: Representative Biological Activities of N-Benzylamine Analogs

| Compound Class | Target(s) | Reported Activity | Reference(s) |

| N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | SERT, NET | Selective dual inhibitors | [6] |

| N-benzyl-N-(pyrrolidin-3-yl)carboxamides | SERT, NET | Selective dual inhibitors | [7] |

| N-benzyl phenethylamines | 5-HT₂ₐ/₂C Receptors | Agonists (2-fluoro analogs showed lower potency) | [8] |

| N-benzylpiperidine derivatives | AChE | Potent inhibitors | [8] |

| N-benzyl benzamide derivatives | BChE | Selective sub-nanomolar inhibitors | [10] |

SERT: Serotonin Transporter; NET: Norepinephrine Transporter; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

Potential Therapeutic Applications

Based on the pharmacological activities observed in analogous structures, this compound and its derivatives hold potential for the treatment of various CNS disorders.

Figure 2: Potential therapeutic applications of this compound and its analogs based on the activity of related compounds.

-

Depressive and Anxiety Disorders: By acting as dual serotonin and norepinephrine reuptake inhibitors, these compounds could offer a therapeutic benefit in the treatment of major depressive disorder, generalized anxiety disorder, and other related conditions.

-

Alzheimer's Disease and other Dementias: The potential for acetylcholinesterase and butyrylcholinesterase inhibition makes this scaffold a promising avenue for developing new treatments to manage the cognitive symptoms of Alzheimer's disease.

-

Neuropathic Pain: Dual SERT/NET inhibitors have also shown efficacy in the management of chronic and neuropathic pain conditions.

Future Directions and Conclusion

The this compound scaffold and its analogs represent a compelling area for further investigation in drug discovery. While the current literature provides a solid foundation for their synthesis and potential biological targets, several key areas warrant further exploration:

-

Quantitative Pharmacological Profiling: A comprehensive screening of this compound and a library of its analogs against a panel of CNS targets (e.g., monoamine transporters, cholinesterases, and various receptor subtypes) is crucial to elucidate its precise mechanism of action and selectivity profile.

-

In-depth Structure-Activity Relationship Studies: Systematic modifications of both the fluorinated benzyl ring and the tert-butylamine moiety will be essential to optimize potency, selectivity, and pharmacokinetic properties.

-

Metabolic Stability and Pharmacokinetic Assessment: In vitro and in vivo studies are needed to determine the metabolic fate and pharmacokinetic profile of these compounds. The presence of the ortho-fluoro substituent may influence metabolic pathways, potentially leading to an improved half-life.[11]

-

Exploration of Novel Therapeutic Areas: While the focus has been on CNS disorders, the versatility of the N-benzylamine scaffold suggests that these compounds could have utility in other therapeutic areas, such as oncology or infectious diseases.

References

-

N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. PubMed. [Link]

-

Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabolism and Drug Interactions. [Link]

-

Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. Semantic Scholar. [Link]

-

Docking analysis of a series of benzylamino acetylcholinesterase inhibitors with a phthalimide, benzoyl, or indanone moiety. PubMed. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

-

Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Reductive Amination. YouTube. [Link]

-

N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PubMed Central. [Link]

-

N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. [Link]

-

N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. ResearchGate. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Docking analysis of a series of benzylamino acetylcholinesterase inhibitors with a phthalimide, benzoyl, or indanone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-fluorobenzyl)-2-methylpropan-2-amine via Reductive Amination

Introduction

The synthesis of secondary amines is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of methods available for C-N bond formation, reductive amination stands out for its efficiency, operational simplicity, and high functional group tolerance. This protocol provides a detailed guide for the synthesis of N-(2-fluorobenzyl)-2-methylpropan-2-amine, a valuable building block in medicinal chemistry, through the reductive amination of 2-fluorobenzaldehyde with the sterically hindered primary amine, tert-butylamine.

This application note is designed for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step experimental procedure, a thorough explanation of the underlying chemical principles, and robust analytical methods for the characterization of the final product. By adhering to the principles of scientific integrity, this guide aims to be a self-validating system, ensuring reliable and reproducible results.

Chemical Principles and Rationale

Reductive amination is a two-step process that occurs in a single pot. The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or its protonated form, the iminium ion). The subsequent reduction of the C=N double bond of the imine by a selective reducing agent yields the desired secondary amine.

A critical aspect of a successful one-pot reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an excellent choice for this transformation due to its mild nature and remarkable selectivity. The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion. This selectivity minimizes the formation of the corresponding alcohol byproduct from the reduction of the starting aldehyde.

The reaction between 2-fluorobenzaldehyde and tert-butylamine presents a classic example of a reductive amination that can be challenging due to the steric bulk of the tert-butyl group. However, the use of appropriate reaction conditions and a suitable reducing agent like sodium triacetoxyborohydride can effectively overcome this hurdle to provide the desired product in good yield.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 2-Fluorobenzaldehyde | ≥98% | Sigma-Aldrich | 446-52-6 |

| tert-Butylamine | ≥99% | Sigma-Aldrich | 75-64-9 |

| Sodium triacetoxyborohydride | 97% | Sigma-Aldrich | 56553-60-7 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Saturated aq. Sodium Bicarbonate | - | - | - |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |

| Diethyl Ether | ACS reagent, ≥99.0% | Sigma-Aldrich | 60-29-7 |

| n-Hexane | ACS reagent, ≥98.5% | Sigma-Aldrich | 110-54-3 |

Instrumentation

-

Magnetic stirrer with stir bar

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)

-

Mass Spectrometer (MS)

Reaction Workflow

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (40 mL).

-

Amine Addition: To the stirred solution, add tert-butylamine (1.10 g, 15.0 mmol, 1.5 equiv.). Stir the mixture at room temperature for 20 minutes to facilitate the formation of the imine intermediate.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) to the reaction mixture in portions over 10 minutes. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

-

Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 1-5% diethyl ether in n-hexane as the eluent to afford the pure this compound as a colorless oil.

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods.

Expected Yield and Physical Properties

-

Yield: 75-85%

-

Appearance: Colorless oil

-

Molecular Formula: C₁₁H₁₆FN

-

Molecular Weight: 181.25 g/mol

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45-7.39 (m, 1H, Ar-H), 7.25-7.18 (m, 1H, Ar-H), 7.12-7.00 (m, 2H, Ar-H), 3.78 (s, 2H, CH₂), 1.18 (s, 9H, C(CH₃)₃), 1.05 (br s, 1H, NH).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.9 (d, J = 244.0 Hz), 131.2 (d, J = 4.0 Hz), 129.0 (d, J = 8.0 Hz), 128.8 (d, J = 16.0 Hz), 124.0 (d, J = 3.0 Hz), 115.2 (d, J = 22.0 Hz), 51.9, 45.4 (d, J = 3.0 Hz), 29.5.

-

Mass Spectrometry (EI): m/z (%) = 181 (M⁺, 5), 166 (100), 109 (55), 91 (15).

Safety Precautions and Waste Disposal

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Handling: 2-Fluorobenzaldehyde is a skin and eye irritant. tert-Butylamine is flammable and corrosive. Sodium triacetoxyborohydride is a water-reactive solid that can release flammable gases. Handle all reagents with care and avoid inhalation of vapors.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted sodium triacetoxyborohydride carefully with a protic solvent like isopropanol before disposal.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete imine formation | Increase the initial stirring time after adding the amine. The presence of water can hinder imine formation; ensure all glassware and solvents are dry. |

| Inactive reducing agent | Use a fresh bottle of sodium triacetoxyborohydride. The reagent is moisture-sensitive. | |

| Formation of 2-fluorobenzyl alcohol | Reducing agent is too reactive or added too quickly | Add the sodium triacetoxyborohydride portion-wise and ensure the reaction temperature does not rise significantly. |

| Presence of water | Ensure anhydrous conditions. | |

| Difficulty in purification | Co-elution of starting materials or byproducts | Optimize the solvent system for column chromatography. A shallower gradient may be necessary. |

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride as a selective reducing agent allows for a high-yielding, one-pot procedure that is tolerant of the steric hindrance presented by the tert-butylamine. The detailed experimental steps, coupled with comprehensive characterization data, ensure the reproducibility and validation of the synthetic outcome. This protocol serves as a valuable resource for chemists engaged in the synthesis of novel secondary amines for various applications in the chemical and pharmaceutical industries.

References

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996 , 61 (11), 3849–3862. [Link]

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 1971 , 93 (12), 2897–2904. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

Application Notes and Protocols for the Analysis of N-(2-fluorobenzyl)-2-methylpropan-2-amine by HPLC and GC-MS

Introduction

N-(2-fluorobenzyl)-2-methylpropan-2-amine is a secondary amine of interest in pharmaceutical development due to its structural motifs commonly found in biologically active molecules. As with any drug candidate, robust and reliable analytical methods are paramount for its quantification, impurity profiling, and stability testing. This guide provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies herein are designed to be both scientifically sound and compliant with regulatory expectations, drawing upon established principles of analytical chemistry and guidelines from bodies such as the FDA and ICH.[1][2][3][4][5][6][7]